molecular formula C34H34N6O4 B13142998 [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium

[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium

Cat. No.: B13142998
M. Wt: 590.7 g/mol
InChI Key: FIRGNGFGBFQOBY-UHFFFAOYSA-N
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Description

[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple diethylamino groups and anthracene-based structures, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Diethylamino Substituted Benzene: Starting with benzene, diethylamine is introduced through a Friedel-Crafts alkylation reaction, using aluminum chloride as a catalyst.

    Nitration and Reduction: The diethylamino-substituted benzene undergoes nitration to introduce nitro groups, followed by reduction to form the corresponding amines.

    Condensation Reaction: The amines are then condensed with anthracene-9,10-dione under acidic conditions to form the imino-oxidoazaniumyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imino groups, converting them into corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of secondary amines from imino groups.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as fluorescent probes and bioimaging agents due to their strong fluorescence properties.

Medicine

In medicine, the compound and its derivatives are investigated for their potential as therapeutic agents, particularly in targeting specific cellular pathways involved in diseases.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments, owing to its vibrant color and stability.

Mechanism of Action

The mechanism by which [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the anthracene core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    [4-(Dimethylamino)phenyl]imino-[6-[[4-(dimethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium: Similar structure but with dimethylamino groups instead of diethylamino groups.

    [4-(Methoxy)phenyl]imino-[6-[[4-(methoxy)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium: Contains methoxy groups instead of diethylamino groups.

Uniqueness

The presence of diethylamino groups in [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium imparts unique electronic properties, enhancing its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its strong fluorescence make it particularly valuable in scientific research and industrial applications.

Properties

Molecular Formula

C34H34N6O4

Molecular Weight

590.7 g/mol

IUPAC Name

[4-(diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium

InChI

InChI=1S/C34H34N6O4/c1-5-37(6-2)25-13-9-23(10-14-25)35-39(43)27-17-19-29-31(21-27)33(41)30-20-18-28(22-32(30)34(29)42)40(44)36-24-11-15-26(16-12-24)38(7-3)8-4/h9-22H,5-8H2,1-4H3

InChI Key

FIRGNGFGBFQOBY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=[N+](C2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)[N+](=NC5=CC=C(C=C5)N(CC)CC)[O-])[O-]

Origin of Product

United States

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